3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3,5,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds .
Preparation Methods
The synthesis of 3,5,8-Trimethylchroman-4-one involves several steps. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phosphorus pentoxide, and trifluoroacetic acid . Major products formed from these reactions include different chromanone derivatives, which exhibit significant biological activities .
Scientific Research Applications
3,5,8-Trimethylchroman-4-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with anticancer, antidiabetic, and antimicrobial properties . In biology, it is studied for its potential as an anti-inflammatory and antioxidant agent . In the industry, it is used in the synthesis of various chemical compounds and as an active ingredient in cosmetic preparations .
Mechanism of Action
The mechanism of action of 3,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and tumor necrosis factor-α (TNF-α), which are involved in inflammatory and neurodegenerative processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
3,5,8-Trimethylchroman-4-one is similar to other chroman-4-one derivatives such as flavanones, isoflavones, and spirochromanones . its unique substitution pattern at the 3, 5, and 8 positions gives it distinct biological activities and chemical properties . For example, while flavanones are known for their anticancer properties, 3,5,8-Trimethylchroman-4-one exhibits a broader range of activities, including anti-inflammatory and antioxidant effects .
Properties
CAS No. |
61995-66-2 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,5,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-8(2)12-10(7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |
InChI Key |
JDXAVVZBVJGOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C=CC(=C2C1=O)C)C |
Origin of Product |
United States |
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